tert-Butyl (3-bromo-5-iodophenyl)carbamate
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Overview
Description
tert-Butyl (3-bromo-5-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03 g/mol . It is a solid compound used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-iodophenyl)carbamate typically involves the reaction of 3-bromo-5-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromo-5-iodophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-5-iodophenyl)carbamate is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions .
Biology and Medicine: In biological research, it can be used to synthesize molecules that act as inhibitors or activators of specific enzymes or receptors. This makes it valuable in drug discovery and development .
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-iodophenyl)carbamate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparison with Similar Compounds
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl (phenylmethylene)carbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
Uniqueness: tert-Butyl (3-bromo-5-iodophenyl)carbamate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which allows for versatile chemical modifications. This dual halogenation provides a unique reactivity profile compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-iodophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAOZWJVDKYOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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